molecular formula C25H17ClFN3O3S B2373162 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-18-3

2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2373162
CAS No.: 893294-18-3
M. Wt: 493.94
InChI Key: UMIJUWVWHPWIJR-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H17ClFN3O3S and its molecular weight is 493.94. The purity is usually 95%.
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Biological Activity

The compound 2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Formula

  • Molecular Formula : C19H16ClF N3O2S
  • Molecular Weight : 393.86 g/mol

Structural Characteristics

The compound features a pyrano-benzothiazine backbone with substituents that may influence its biological activity. The presence of both chlorophenyl and fluorobenzyl groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Properties : Preliminary studies suggest the compound may possess antiproliferative effects against various cancer cell lines by inducing apoptosis .

Pharmacological Studies

Several studies have evaluated the biological effects of this compound:

  • Anticholinesterase Activity :
    • The compound showed promising results in inhibiting AChE with an IC50 comparable to standard drugs used in Alzheimer's treatment . This inhibition could lead to increased acetylcholine levels in synaptic clefts, potentially improving cognitive function.
  • Antitumor Activity :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines, with IC50 values indicating potency in inhibiting tumor growth . Mechanistic studies revealed that it may induce cell cycle arrest and promote apoptosis through intrinsic pathways.
  • Antimicrobial Activity :
    • The compound has also been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in treating infections .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound on HepG2 liver cancer cells, researchers reported an IC50 value of approximately 1.30 μM. The study highlighted the compound's ability to inhibit tumor growth significantly in xenograft models .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and promote neuronal survival through modulation of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity Type IC50 Value Target Reference
AChE Inhibition~0.11 nMAcetylcholinesterase
Antitumor Activity1.30 μMHepG2 Cancer Cells
Antimicrobial ActivityVariesVarious Bacterial Strains

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJUWVWHPWIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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